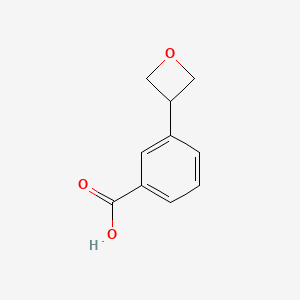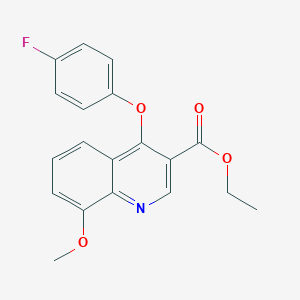![molecular formula C20H15N3O2S B2354815 3-metoxi-N-(3-(tiazolo[5,4-b]piridin-2-il)fenil)benzamida](/img/structure/B2354815.png)
3-metoxi-N-(3-(tiazolo[5,4-b]piridin-2-il)fenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H15N3O2S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulación de Sirtuinas
Este compuesto es un modulador de sirtuinas . Las sirtuinas son una familia de proteínas que desempeñan funciones en la salud celular. Están involucradas en varios procesos biológicos, como el envejecimiento, la transcripción, la apoptosis, la inflamación y la resistencia al estrés. La modulación de las sirtuinas puede tener posibles beneficios terapéuticos.
Extensión de la Vida Útil
Se ha descubierto que el compuesto es útil para aumentar la vida útil de una célula . Esto podría tener implicaciones en la investigación relacionada con el envejecimiento y la longevidad.
Tratamiento de la Diabetes
Tiene posibles aplicaciones en el tratamiento de la diabetes . La diabetes es una enfermedad crónica que ocurre cuando el cuerpo no puede utilizar eficazmente la insulina que produce o no produce suficiente insulina.
Tratamiento de Enfermedades Cardiovasculares
El compuesto podría utilizarse en el tratamiento de enfermedades cardiovasculares . Estas son una clase de enfermedades que afectan al corazón o los vasos sanguíneos, incluida la enfermedad de las arterias coronarias, la insuficiencia cardíaca, la enfermedad valvular cardíaca y otras.
Tratamiento de Trastornos de la Coagulación de la Sangre
Tiene posibles aplicaciones en el tratamiento de trastornos de la coagulación de la sangre . Estos trastornos pueden causar sangrado o coagulación excesivos, ambos pueden ser potencialmente mortales.
Aplicaciones Antiinflamatorias
El compuesto podría utilizarse por sus propiedades antiinflamatorias . La inflamación es una respuesta biológica a estímulos dañinos, y la inflamación crónica puede provocar diversas enfermedades.
Tratamiento del Cáncer
Tiene posibles aplicaciones en el tratamiento del cáncer . El cáncer es un grupo de enfermedades caracterizadas por el crecimiento y la propagación incontrolados de células anormales.
Actividad Antifibrótica
Algunos compuestos con estructuras similares han mostrado una mejor actividad antifibrótica que ciertos tratamientos existentes . La fibrosis es el engrosamiento y la cicatrización del tejido conectivo, generalmente como resultado de una lesión.
Mecanismo De Acción
Target of Action
The primary target of 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is sirtuin , a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity . Sirtuins play a key role in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
As a sirtuin modulator , 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its targets by binding to the sirtuin proteins, thereby modulating their activity . This modulation can lead to various changes in cellular processes, including gene expression, cell cycle progression, and metabolic reactions .
Biochemical Pathways
Given its role as a sirtuin modulator, it is likely to impact pathways related to aging, inflammation, and cellular stress .
Result of Action
The modulation of sirtuin activity by 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can lead to a wide variety of cellular effects. It has been suggested that this compound could be used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, and cancer .
Propiedades
IUPAC Name |
3-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-16-8-3-5-13(12-16)18(24)22-15-7-2-6-14(11-15)19-23-17-9-4-10-21-20(17)26-19/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQJHXYDFDWJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
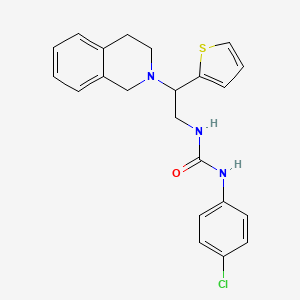
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide](/img/structure/B2354733.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)
![3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354736.png)
![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)
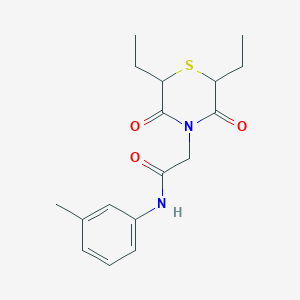
![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)
![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
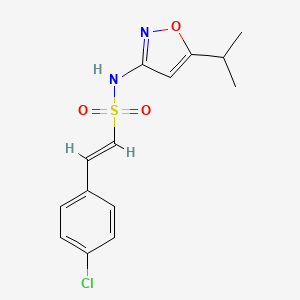
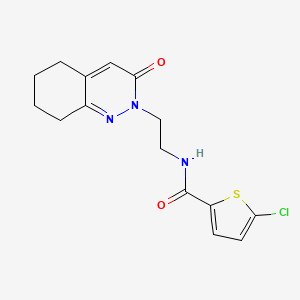
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)
